2-chloro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
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Overview
Description
2-chloro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a chloro group and a pyrazinyl-oxadiazolyl moiety, making it a versatile candidate for research in medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary target of this compound is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that controls the levels of glycine, an important coagonist of the NMDA receptor . It is widely expressed in forebrain areas such as the cortex and hippocampus .
Mode of Action
The compound acts as a GlyT1 inhibitor . This enhances NMDA function, which may improve the symptoms of conditions like schizophrenia .
Biochemical Pathways
The compound affects the glycine-NMDA receptor pathway . By inhibiting GlyT1, it increases glycine levels, which in turn enhances the function of NMDA receptors . This can lead to improved symptoms in conditions associated with NMDA receptor hypofunction, such as schizophrenia .
Pharmacokinetics
These properties were adequate to evaluate the compound’s pharmacological properties .
Result of Action
The compound’s action as a GlyT1 inhibitor leads to increased glycine levels and enhanced NMDA receptor function . This can result in improved symptoms in conditions like schizophrenia . In fact, a similar compound showed significant effects in several rodent models for schizophrenia without causing any undesirable central nervous system side effects .
Biochemical Analysis
Biochemical Properties
Similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . This suggests that 2-chloro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide may interact with enzymes, proteins, and other biomolecules involved in the life cycle of Mycobacterium tuberculosis.
Cellular Effects
Related compounds have shown significant anti-tubercular activity , suggesting that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazinyl-oxadiazolyl intermediate. This intermediate is then coupled with a benzamide derivative under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques like recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: The benzamide and pyrazinyl-oxadiazolyl moieties can be further functionalized through coupling reactions with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-chloro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another benzamide derivative with anti-tubercular activity.
3-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide: A compound with a similar benzamide core but different substituents, used as a glycine transporter 1 inhibitor.
Uniqueness
2-chloro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide stands out due to its unique combination of a pyrazinyl-oxadiazolyl moiety and a chloro-substituted benzamide core
Properties
IUPAC Name |
2-chloro-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2/c21-15-7-3-2-6-14(15)20(27)24-16-8-4-1-5-13(16)11-18-25-19(26-28-18)17-12-22-9-10-23-17/h1-10,12H,11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDGAFBWMVRTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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